1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea
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Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a chloro-substituted phenyl ring and two methoxy groups attached to the phenyl ring, along with a methoxyethyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-methoxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea can be compared with other similar compounds, such as:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)urea: This compound is similar in structure but lacks the sulfur atom present in the thiourea moiety.
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)guanidine: This compound contains a guanidine group instead of the thiourea moiety.
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiocarbamate: This compound has a thiocarbamate group instead of the thiourea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17ClN2O3S |
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Molecular Weight |
304.79 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea |
InChI |
InChI=1S/C12H17ClN2O3S/c1-16-5-4-14-12(19)15-9-7-10(17-2)8(13)6-11(9)18-3/h6-7H,4-5H2,1-3H3,(H2,14,15,19) |
InChI Key |
DTMQRCRCVCBDBX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
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